molecular formula C23H29N3O3S2 B11338998 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B11338998
M. Wt: 459.6 g/mol
InChI Key: JHSVXNHRRIDENI-RUDMXATFSA-N
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Description

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenylprop-2-en-1-yl group, a thiophene-2-sulfonyl group, and a piperidine-3-carbonyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the phenylprop-2-en-1-yl group through a series of reactions involving phenylacetaldehyde and appropriate reagents. The thiophene-2-sulfonyl group can be introduced via sulfonation reactions using thiophene and sulfonating agents. The piperidine-3-carbonyl group is typically prepared through acylation reactions involving piperidine and acyl chlorides. Finally, these intermediate compounds are coupled with piperazine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2E)-3-Phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine
  • 1-[(2E)-3-Phenylprop-2-enoyl]piperidine-3-carboxylic acid

Uniqueness

1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29N3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C23H29N3O3S2/c27-23(21-10-5-13-26(19-21)31(28,29)22-11-6-18-30-22)25-16-14-24(15-17-25)12-4-9-20-7-2-1-3-8-20/h1-4,6-9,11,18,21H,5,10,12-17,19H2/b9-4+

InChI Key

JHSVXNHRRIDENI-RUDMXATFSA-N

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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